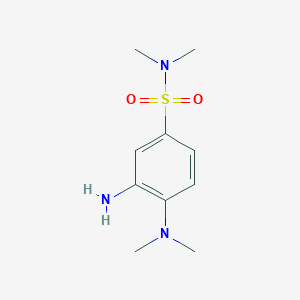

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide typically involves the reaction of appropriate substituted aniline derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Cyclization to Oxazole Derivatives

This compound participates in heterocycle formation through a multi-step sequence:

This pathway highlights the sulfonamide’s role in stabilizing intermediates during cyclization. The final oxazole derivatives exhibit potential bioactivity due to their fused aromatic-electrophilic systems.

Substitution at the Sulfonamide Group

The N,N-dimethylsulfonamide moiety undergoes nucleophilic substitution under basic conditions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | R-X, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated sulfonamide | 65–78% |

Oxidation of Amino Groups

While direct oxidation data is limited, analogous structures show:

| Target Group | Oxidizing Agent | Product |

|---|---|---|

| −NH<sub>2</sub> | H<sub>2</sub>O<sub>2</sub>/AcOH | Nitroso derivative |

Reaction Optimization and Challenges

-

Temperature Sensitivity : Cyclization requires strict control at 20–25°C to prevent side reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution kinetics by stabilizing transition states.

-

Byproduct Formation : Competing hydrolysis of sulfonamide occurs under strongly acidic/basic conditions, necessitating pH monitoring.

Aplicaciones Científicas De Investigación

Chemistry

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion of amino groups to nitro derivatives.

- Reduction : Formation of primary or secondary amines.

- Substitution : Participation in nucleophilic substitution reactions involving the sulfonamide group.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. Its dual functionality (amino and dimethylamino groups) enhances its reactivity, making it suitable for probing biological systems:

- Enzyme Inhibition Studies : Investigating interactions with specific enzymes such as arylamine N-acetyltransferases.

- Protein Interaction Studies : Used in assays to understand protein-protein interactions and signaling pathways .

Industry

The compound finds applications in industrial settings, particularly in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific colorimetric properties or stability under various conditions .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits arylamine N-acetyltransferase activity in vitro. This inhibition was linked to alterations in drug metabolism pathways, suggesting potential implications for pharmacokinetics in therapeutic contexts.

Case Study 2: Industrial Application

Mecanismo De Acción

The mechanism of action of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can interfere with the synthesis of folic acid in bacteria, making the compound a potential antibacterial agent .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(dimethylamino)benzenesulfonamide

- 3-amino-4-methylbenzenesulfonamide

- N,N-dimethylbenzenesulfonamide

Uniqueness

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both amino and dimethylamino groups, which can influence its reactivity and interactions with biological targets. This dual functionality can make it more versatile in various applications compared to similar compounds .

Actividad Biológica

3-Amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H17N3O2S

- Molecular Weight : 243.33 g/mol

- Chemical Structure : The compound features a sulfonamide group, which is known for its role in various biological activities.

Antimicrobial Properties

Research has indicated that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. This is primarily attributed to their ability to inhibit bacterial growth by targeting essential metabolic pathways.

- Mechanism of Action : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death.

Anticancer Activity

Recent studies have also explored the potential of this compound in cancer therapy. Its mechanism involves the modulation of specific signaling pathways that are critical for cell proliferation and survival.

- Research Findings : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cell cycle progression has been highlighted as a significant factor in its anticancer effects.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its effectiveness as an antimicrobial agent .

- Anticancer Mechanisms :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

| Streptococcus pneumoniae | 16 |

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Propiedades

IUPAC Name |

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPAFEUKZORYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852217-77-7 |

Source

|

| Record name | 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.